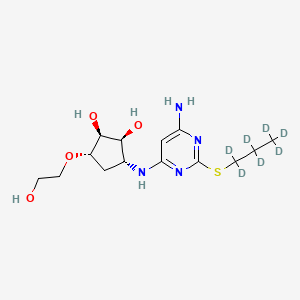

Ticagrelor DP1-d7

Description

Theoretical Framework of Isotopic Labeling in Drug Discovery and Development

Isotopic labeling has become an indispensable technique in drug discovery and development, offering profound insights into pharmacokinetics, metabolism, and the mechanisms of drug action. symeres.comwikipedia.org By incorporating stable isotopes, which are chemically similar to their natural counterparts but have a higher mass, researchers can effectively "tag" and trace drug molecules and their metabolites. acanthusresearch.comclearsynth.com

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgwikipedia.org This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequency of chemical bonds. wikipedia.orgprinceton.edu A carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than a carbon-hydrogen (C-H) bond. libretexts.orghumanjournals.com Consequently, reactions that involve the breaking of a C-H bond will proceed at a slower rate when a C-D bond is present at that position. libretexts.orgtandfonline.com This primary KIE is most pronounced when the C-H bond cleavage is the rate-limiting step of the reaction. tandfonline.comnih.gov Secondary kinetic isotope effects, which are generally smaller, can also occur when the isotopic substitution is at a position not directly involved in bond breaking but influences the reaction through other means, such as changes in hybridization or hyperconjugation. wikipedia.orgprinceton.edu

The deliberate incorporation of deuterium into drug molecules serves several critical purposes in pharmaceutical research. One of the primary applications is in metabolic studies. clearsynth.comclearsynth.com By creating a deuterated version of a drug, researchers can slow down its metabolism at specific sites, which can help in identifying metabolic pathways and understanding how the drug is broken down in the body. symeres.comtandfonline.com

Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry. clearsynth.comthalesnano.comaptochem.com An ideal internal standard co-elutes with the analyte and has a similar extraction recovery and ionization response. aptochem.com Stable isotope-labeled analogues, particularly deuterated ones, are considered the gold standard for this purpose because their physicochemical properties are nearly identical to the non-labeled compound, but they are distinguishable by their higher mass. aptochem.comscioninstruments.com This allows for more accurate and precise quantification of the drug and its metabolites in complex biological matrices, such as blood or plasma, by compensating for variations in sample preparation and instrument response. clearsynth.comtexilajournal.com

Overview of Ticagrelor (B1683153): Chemical Structure, Mechanism of Action, and Research Significance

Ticagrelor is an orally administered antiplatelet agent belonging to the chemical class of cyclopentyltriazolopyrimidines. nih.govresearchgate.net It is a non-competitive, direct-acting, and reversible antagonist of the P2Y12 receptor, a key receptor on platelets involved in thrombosis. nih.govebmconsult.comfarmaciajournal.com Unlike thienopyridines such as clopidogrel, ticagrelor does not require metabolic activation to exert its effect. nih.govnih.gov

Table 1: Chemical and Physical Properties of Ticagrelor

| Property | Value |

|---|---|

| Molecular Formula | C23H28F2N6O4S |

| Molecular Weight | 522.6 g/mol |

Ticagrelor and its major active metabolite, which is equipotent, bind to the P2Y12 receptor at a site distinct from the adenosine (B11128) diphosphate (B83284) (ADP) binding site, thereby preventing ADP-mediated platelet activation and aggregation. researchgate.netebmconsult.com The primary route of elimination for ticagrelor is through hepatic metabolism, mainly by the CYP3A4 enzyme. ebmconsult.com

The research significance of ticagrelor lies in its potent and rapid onset of platelet inhibition, which has been shown to reduce the rate of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS). openaccessjournals.comwikipedia.org However, its use has also been associated with a higher risk of bleeding. dovepress.com Ongoing research continues to explore its efficacy and safety in various patient populations and clinical settings, including those with ischemic stroke and peripheral artery disease. dovepress.comahajournals.org

Genesis and Purpose of Ticagrelor DP1-d7 as a Specialized Research Compound

This compound is a specific, deuterium-labeled degradation product of ticagrelor. Its creation and use are rooted in the need for precise analytical tools to support the ongoing research and clinical development of ticagrelor.

Role of Deuterated Analogues in Advancing Ticagrelor Research

In the context of ticagrelor research, deuterated analogues serve a crucial function. Given that ticagrelor undergoes extensive metabolism, understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted—is vital. simsonpharma.comebmconsult.com Deuterated versions of ticagrelor and its metabolites, like this compound, are used as internal standards in bioanalytical methods, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comresearchgate.netvulcanchem.com The use of these stable isotope-labeled standards allows for the accurate quantification of ticagrelor and its degradation products in biological samples. clearsynth.comaptochem.com This precision is essential for characterizing the drug's pharmacokinetic properties and for conducting bioequivalence studies.

Distinguishing Features and Academic Utility of this compound

This compound is structurally a degradation product of ticagrelor where seven hydrogen atoms on the propylthio side chain have been replaced by deuterium atoms. vulcanchem.com This specific labeling pattern provides a significant mass shift, allowing it to be clearly distinguished from the unlabeled compound in mass spectrometric analysis, without altering its chromatographic behavior. vulcanchem.com

Table 2: Structural Comparison of Ticagrelor and this compound

| Feature | Ticagrelor | This compound |

|---|---|---|

| Molecular Formula | C23H28F2N6O4S | C14D7H17N4O4S |

| Molecular Weight | 522.6 g/mol | 351.473 g/mol |

| Primary Use | Therapeutic Agent (Antiplatelet) | Analytical Research Tool (Internal Standard) |

| Isotopic Labeling | None | Seven deuterium atoms on the propyl chain |

The academic and research utility of this compound is exclusively as an analytical tool. vulcanchem.com It is not intended for therapeutic use. Its primary role is to serve as an internal standard in pharmacokinetic and metabolic studies of ticagrelor. vulcanchem.com By enabling highly accurate and precise measurements, this compound contributes to a more thorough understanding of ticagrelor's disposition in the body, which is critical for optimizing its clinical use and ensuring patient safety. vulcanchem.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H24N4O4S |

|---|---|

Molecular Weight |

351.48 g/mol |

IUPAC Name |

(1S,2S,3R,5S)-3-[[6-amino-2-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)pyrimidin-4-yl]amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |

InChI |

InChI=1S/C14H24N4O4S/c1-2-5-23-14-17-10(15)7-11(18-14)16-8-6-9(22-4-3-19)13(21)12(8)20/h7-9,12-13,19-21H,2-6H2,1H3,(H3,15,16,17,18)/t8-,9+,12+,13-/m1/s1/i1D3,2D2,5D2 |

InChI Key |

BBOAYFSAUJYGQJ-MPIXAEGOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])SC1=NC(=CC(=N1)N[C@@H]2C[C@@H]([C@H]([C@H]2O)O)OCCO)N |

Canonical SMILES |

CCCSC1=NC(=CC(=N1)NC2CC(C(C2O)O)OCCO)N |

Origin of Product |

United States |

Synthetic Methodologies and Physicochemical Characterization for Deuterated Ticagrelor Analogues

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Pharmaceutical Structures

The synthesis of deuterated complex molecules like Ticagrelor (B1683153) requires precise control over the placement of deuterium atoms. This is achieved through carefully designed synthetic routes that utilize deuterated precursors and optimized reaction conditions to ensure high levels of isotopic enrichment.

Chemical Synthesis Routes for Deuterated Precursors

The synthesis of Ticagrelor DP1-d7 involves the preparation of key intermediates where deuterium atoms have been selectively incorporated. A common strategy is to introduce deuterium at specific sites that are known to be susceptible to metabolic transformation in the non-deuterated parent compound. researchgate.net The synthesis can be approached by utilizing deuterated starting materials or by introducing deuterium during the synthetic sequence.

For instance, a plausible synthetic route for a deuterated precursor to Ticagrelor could involve the use of deuterated reagents in the construction of the cyclopentane (B165970) ring or the triazolopyrimidine core. General synthetic schemes for Ticagrelor have been well-documented and can be adapted for the introduction of deuterium. nih.govrasayanjournal.co.injocpr.comchemicalbook.com For example, a deuterated version of a key cyclopentyl intermediate can be prepared through multi-step synthesis involving deuterated reagents. google.com Similarly, deuterated moieties can be introduced onto the pyrimidine (B1678525) ring through reactions with deuterated alkylating agents.

Table 1: Illustrative Synthetic Strategies for Deuterated Precursors

| Precursor Fragment | Deuteration Strategy | Example Reagents |

| Cyclopentyl moiety | Reduction of a ketone or alkene intermediate with a deuterated reducing agent. | Sodium borodeuteride (NaBD₄), Deuterium gas (D₂) with a catalyst. nih.gov |

| Propylthio group | Alkylation with a deuterated propyl halide. | d7-Propyl iodide |

| Hydroxyethoxy side chain | Ethoxylation using deuterated ethylene (B1197577) oxide or a related synthon. | d4-Ethylene oxide |

Optimization of Reaction Conditions for Isotopic Enrichment

Achieving high isotopic enrichment is crucial for the successful development of a deuterated drug. rsc.orgbritannica.comquora.com The optimization of reaction conditions plays a pivotal role in maximizing the incorporation of deuterium and minimizing the presence of undesired, partially deuterated or non-deuterated species. nih.govyoutube.com

Several factors can be manipulated to enhance isotopic enrichment:

Deuterium Source: The choice of the deuterium source is critical. Deuterated solvents like D₂O, deuterated gases (D₂), and deuterated reagents (e.g., deuterated sodium borohydride) are commonly employed. The isotopic purity of the source directly impacts the enrichment of the final product.

Catalyst: In reactions such as catalytic hydrogenation, the choice of catalyst (e.g., Palladium on carbon, Platinum oxide) and its activity can influence the efficiency of deuterium incorporation. rsc.org

Reaction Temperature and Time: These parameters are optimized to favor the deuterium exchange or incorporation reaction while minimizing side reactions or isotopic scrambling. Lower temperatures are often preferred to enhance selectivity.

Pressure: For reactions involving deuterated gases, the pressure can be adjusted to increase the concentration of the deuterium source and drive the reaction towards higher enrichment.

Table 2: Key Parameters for Optimization of Isotopic Enrichment

| Parameter | Influence on Isotopic Enrichment | General Optimization Strategy |

| Temperature | Affects reaction kinetics and equilibrium. Lower temperatures can increase selectivity. | Screen a range of temperatures to find the optimal balance between reaction rate and isotopic incorporation. |

| Catalyst Loading | Higher loading can increase reaction rate but may also lead to over-reduction or side reactions. | Optimize catalyst amount to achieve complete conversion with maximal deuterium incorporation. |

| Reaction Time | Sufficient time is needed for complete reaction, but prolonged times can lead to isotopic scrambling. | Monitor reaction progress over time to determine the optimal endpoint. |

| Deuterium Source Purity | The isotopic purity of the starting materials directly limits the maximum achievable enrichment. | Use highly enriched deuterium sources (e.g., >99% D). |

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment

Following the synthesis of this compound, a comprehensive analytical characterization is essential to confirm its identity, purity, and the extent and location of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content and Position Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of deuterated compounds. nih.gov While ¹H NMR can indicate the absence of protons at specific positions, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of their location and relative abundance. sigmaaldrich.com For highly deuterated compounds, where residual proton signals are weak, ²H NMR is particularly advantageous. sigmaaldrich.com The integration of the signals in the ²H NMR spectrum allows for the quantification of deuterium at each labeled site. sigmaaldrich.com

Table 3: NMR Spectroscopic Parameters for Characterization of this compound

| Technique | Information Obtained | Typical Parameters |

| ¹H NMR | Confirms the disappearance of proton signals at the sites of deuteration. | 400 MHz or higher field strength for better resolution. |

| ²H NMR | Directly detects deuterium signals, confirming their position and allowing for quantification of isotopic enrichment. sigmaaldrich.com | Performed on a high-field NMR spectrometer, often without the need for a deuterated solvent. sigmaaldrich.com |

| ¹³C NMR | Can show changes in the carbon signals adjacent to the deuterated sites due to isotopic effects. | Standard ¹³C NMR acquisition parameters. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Isotopic Distribution Analysis

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is indispensable for confirming the molecular weight of this compound and for analyzing its isotopic distribution. researchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated molecule. HRMS provides a highly accurate mass measurement, which helps to confirm the elemental composition. researchgate.net

The isotopic distribution pattern in the mass spectrum reveals the extent of deuteration. nih.govresearchgate.net A fully deuterated this compound will exhibit a distinct isotopic cluster shifted by approximately 7 Da compared to the non-deuterated Ticagrelor. The relative intensities of the peaks within this cluster provide information about the percentage of molecules with different numbers of deuterium atoms (isotopologues). researchgate.net

Table 4: Mass Spectrometry Parameters for Isotopic Analysis

| Technique | Information Obtained | Typical Parameters |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for molecular formula confirmation and determination of isotopic enrichment. | Electrospray ionization (ESI) source, time-of-flight (TOF) or Orbitrap mass analyzer. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation analysis to confirm the location of deuterium labels within the molecule. americanlaboratory.com | Collision-induced dissociation (CID) to generate fragment ions. |

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Verification

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the chemical purity of pharmaceutical compounds, including deuterated analogues. sci-hub.runih.govnih.gov A validated HPLC method can separate this compound from any starting materials, by-products, or other impurities. rroij.comresearchgate.netwjpmr.com The identity of the deuterated compound is typically confirmed by comparing its retention time to that of a non-deuterated reference standard, as the isotopic substitution generally has a negligible effect on the retention time under typical reversed-phase HPLC conditions.

Table 5: Typical HPLC Method Parameters for Purity Analysis of Ticagrelor Analogues

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sci-hub.rurroij.com |

| Flow Rate | 1.0 mL/min rroij.com |

| Detection | UV spectrophotometry at a specific wavelength (e.g., 255 nm or 270 nm). sci-hub.runih.gov |

| Column Temperature | Ambient or controlled (e.g., 25 °C). sci-hub.ru |

Considerations for Scale-Up and Quality Control in Deuterated Compound Synthesis

The transition from laboratory-scale synthesis to industrial production of deuterated compounds like this compound presents a unique set of challenges and necessitates stringent quality control measures to ensure the final product's identity, purity, and isotopic enrichment.

A significant challenge in the scale-up of deuterated compound synthesis lies in the cost and availability of deuterated starting materials. nih.gov The economic viability of the entire process is heavily dependent on the efficient incorporation of deuterium and minimizing isotopic scrambling, where deuterium atoms are lost or exchanged for hydrogen atoms during the reaction sequence. acs.org Therefore, the selection of robust and highly selective deuteration methods is paramount.

Process optimization is critical to ensure reproducibility and consistent product quality on a larger scale. This involves a thorough investigation of reaction parameters such as temperature, pressure, reaction time, and catalyst loading to maximize the yield and isotopic purity of this compound. The use of Process Analytical Technology (PAT) can be instrumental in achieving this. researchgate.netmt.com PAT involves the online, in-line, or at-line monitoring of critical process parameters and quality attributes, allowing for real-time process control and a deeper understanding of the manufacturing process. mt.comnih.gov This approach helps in identifying and mitigating potential sources of variability, thereby ensuring a consistent and high-quality final product. mt.com

Key Considerations for Scale-Up:

Cost-effectiveness of deuterated reagents: Sourcing and efficient utilization of expensive deuterated starting materials are crucial for economic feasibility. nih.gov

Isotopic integrity: Preventing H/D exchange reactions during synthesis and purification is essential to maintain the desired level of deuteration.

Process robustness and reproducibility: Ensuring that the synthetic process consistently delivers the product with the required specifications at a larger scale.

Purification challenges: Separating the desired deuterated compound from its non-deuterated or partially deuterated counterparts can be challenging due to their similar physical properties. rasayanjournal.co.in

Quality Control Strategies:

A comprehensive quality control strategy is indispensable to guarantee the safety and efficacy of deuterated active pharmaceutical ingredients (APIs). digitellinc.com This involves the use of advanced analytical techniques to confirm the structure, assess purity, and, most importantly, determine the isotopic enrichment of the final product.

The isotopic purity of this compound, which refers to the percentage of molecules containing the desired number and location of deuterium atoms, is a critical quality attribute. nih.gov High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools employed for this purpose.

Mass Spectrometry (MS): LC-MS/MS is a powerful technique for quantifying the isotopic distribution of a deuterated compound. nih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. For Ticagrelor-d7, specific mass transitions are monitored to confirm its presence and quantify its concentration. salamandra.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and the specific sites of deuteration. By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated counterpart, the absence of signals at the deuterated positions confirms the successful incorporation of deuterium. Furthermore, ¹³C NMR can also be used to confirm the structural integrity of the molecule.

Impurity profiling is another crucial aspect of quality control. Potential impurities can arise from the starting materials, intermediates, or by-products of the synthetic process. These also include isotopic impurities, such as under- or over-deuterated analogues. rasayanjournal.co.in Validated analytical methods, such as High-Performance Liquid Chromatography (HPLC), are used to detect, identify, and quantify these impurities to ensure they are within acceptable limits as per regulatory guidelines. researchgate.net

Regulatory considerations for deuterated drugs are evolving. salamandra.net While they may be considered new chemical entities, establishing a scientific bridge to the non-deuterated counterpart can potentially streamline the development and approval process. acs.org This often involves comparative in vitro and in vivo studies to demonstrate any differences in metabolism and pharmacokinetics. salamandra.net

| Parameter | Analytical Technique(s) | Purpose |

| Identity | NMR, Mass Spectrometry, IR | Confirms the chemical structure of this compound. |

| Purity | HPLC, LC-MS | Quantifies impurities, including process-related and degradation products. |

| Isotopic Enrichment | High-Resolution Mass Spectrometry, NMR | Determines the percentage of deuterium incorporation and the distribution of isotopologues. |

| Residual Solvents | Gas Chromatography (GC) | Ensures that levels of residual solvents from the manufacturing process are within safe limits. |

| Elemental Impurities | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Monitors for the presence of potentially toxic elemental impurities. |

Advanced Bioanalytical Methodologies Utilizing Ticagrelor Dp1 D7

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The establishment of a reliable LC-MS/MS method involves the careful selection of an internal standard, optimization of the chromatographic separation, and fine-tuning of mass spectrometry parameters to achieve high sensitivity and selectivity for ticagrelor (B1683153) and its metabolites.

Principles of Stable Isotope Labeled Internal Standards (SIL-IS) in Quantitative Bioanalysis

In LC-MS bioanalysis, an internal standard (IS) is a reference compound of a known quantity added to samples to correct for variability during the analytical process. wuxiapptec.com The ideal internal standard is a stable isotope-labeled version of the analyte, such as Ticagrelor-d7 for the analysis of ticagrelor. nih.govcaymanchem.com A SIL-IS contains heavier isotopes (e.g., ²H, ¹³C, ¹⁵N) which results in a higher mass, but it exhibits nearly identical physicochemical properties to the analyte. wuxiapptec.com

This near-identical nature ensures that the SIL-IS and the analyte behave similarly during sample preparation steps like protein precipitation or liquid-liquid extraction, as well as during chromatographic separation. wuxiapptec.comvulcanchem.com Crucially, they co-elute from the liquid chromatography column and experience the same degree of ionization suppression or enhancement caused by matrix components. wuxiapptec.com By calculating the ratio of the analyte's response to the IS's response, variations introduced during the workflow are normalized, significantly improving the accuracy, precision, and reliability of the quantification. wuxiapptec.com The mass difference, ideally 4-5 Da, allows the mass spectrometer to distinguish between the analyte and the SIL-IS, preventing signal overlap or cross-talk. wuxiapptec.com

Optimization of Chromatographic Separation for Ticagrelor and Metabolites Using Deuterated Standards

The primary goal of chromatographic optimization is to achieve efficient separation of ticagrelor and its key metabolites, like AR-C124910XX, from endogenous matrix components while ensuring the co-elution of the analyte with its deuterated internal standard. ijpsr.com The similar chromatographic behavior of Ticagrelor-d7 and the parent compound is a significant advantage. vulcanchem.com

Chromatographic Columns: Reversed-phase columns are overwhelmingly chosen for this separation. C18 columns are frequently cited, with specific examples including Acclaim™ RSLC 120 C18, ACQUITY UPLC® BEH C18, and Eclipse plus C18 columns. nih.govresearchgate.netsemanticscholar.org C8 columns have also been utilized successfully. wjpsonline.com

Mobile Phases: The mobile phase typically consists of an aqueous component and an organic solvent. Acetonitrile (B52724) is a commonly used organic solvent, often paired with water containing additives like 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer to improve peak shape and ionization efficiency. nih.govsemanticscholar.orgwjpsonline.comijper.org

Elution and Run Time: Both gradient and isocratic elution methods have been developed. nih.govnih.gov Gradient elution allows for the effective separation of ticagrelor from its metabolites within a short analytical run time, often less than four minutes. researchgate.netunige.ch In one validated method, the retention times for ticagrelor and Ticagrelor-d7 were exceptionally close at 1.03 minutes and 1.02 minutes, respectively, demonstrating the ideal co-elution necessary for a SIL-IS. nih.gov

Tandem Mass Spectrometry Parameters for High Sensitivity and Selectivity (e.g., MRM Transitions, Ionization)

Tandem mass spectrometry provides the high selectivity needed to quantify analytes in complex biological samples. This is achieved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. rsc.org

Ionization: Both positive and negative mode Electrospray Ionization (ESI) have been successfully employed for ticagrelor and its metabolites. wjpsonline.comunige.ch Some studies report a better signal response in the positive ion mode, while others have developed highly sensitive methods using the negative ion mode. nih.govresearchgate.net The choice of ionization mode depends on the specific method's mobile phase and analyte characteristics. wjpsonline.com

MRM Transitions: The selection of unique MRM transitions for ticagrelor, its metabolites (like AR-C124910XX), and Ticagrelor-d7 is fundamental to the assay's specificity. The precursor ion is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. This ion is fragmented, and a specific product ion is monitored. The mass difference from the deuterium (B1214612) labeling in Ticagrelor-d7 results in a distinct precursor ion, which often fragments to a common product ion or a distinctly shifted one. wjpsonline.comunige.ch

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Ticagrelor | Negative ESI | 521.11 | 361.10 | nih.govresearchgate.net |

| Ticagrelor | Negative ESI | 521.4 | 360.9 | unige.ch |

| Ticagrelor | Positive ESI | 523.20 | 153.10 | wjpsonline.com |

| Ticagrelor | Positive ESI | 523.4 | 127.0 | nih.gov |

| AR-C124910XX (Active Metabolite) | Negative ESI | 477.03 | 361.10 | nih.gov |

| AR-C124910XX (Active Metabolite) | Negative ESI | 477.2 | 361.2 | unige.ch |

| Ticagrelor-d7 | Negative ESI | 528.1 | 367.9 | unige.ch |

| Ticagrelor-d7 | Positive ESI | 530.20 | 153.10 | wjpsonline.com |

| Ticagrelor-d7 | Positive ESI | 530.4 | 127.0 | nih.gov |

Rigorous Validation of Bioanalytical Methods Employing Ticagrelor-d7

A bioanalytical method must undergo rigorous validation to ensure its reliability for the intended application, following guidelines from regulatory bodies like the FDA. nih.govjrespharm.com The use of a SIL-IS like Ticagrelor-d7 is central to meeting the stringent requirements for accuracy, precision, selectivity, and managing matrix effects.

Assessment of Accuracy, Precision, and Selectivity with Deuterated Internal Standards

Accuracy and Precision: Accuracy reflects how close the measured concentration is to the true value and is often expressed as relative error (RE%). Precision measures the reproducibility of the results and is expressed as the relative standard deviation (RSD%) or coefficient of variation (CV%). researchgate.net For a method to be considered valid, both accuracy and precision values should generally be within ±15%, with a slightly wider margin of ±20% accepted at the lower limit of quantification (LLOQ). researchgate.net The use of Ticagrelor-d7 facilitates achieving these targets. For instance, one fully validated method reported intra-day precision ranging from 1.0% to 4.9% and accuracy from 97.0% to 105.9%. nih.gov The inter-day precision for the same method was between 1.8% and 8.7%, with accuracy ranging from 97.5% to 102.9%. nih.gov

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is confirmed by analyzing blank plasma from at least six different sources to ensure no endogenous components interfere with the detection of ticagrelor or Ticagrelor-d7 at their respective retention times. nih.govpuxdesign.cz Any interfering peak in the blank samples must be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard. nih.gov

| Parameter | Concentration Level | Acceptance Criteria | Reported Findings | Reference |

|---|---|---|---|---|

| Intra-Day | QC Samples | RSD ≤15%, Accuracy 85-115% | RSD: 1.0-4.9%, Accuracy: 97.0-105.9% | nih.gov |

| LLOQ | RSD ≤20%, Accuracy 80-120% | RSD: 4.9%, Accuracy: 97.0% | ||

| Inter-Day | QC Samples | RSD ≤15%, Accuracy 85-115% | RSD: 1.8-8.7%, Accuracy: 97.5-102.9% | nih.gov |

| LLOQ | RSD ≤20%, Accuracy 80-120% | RSD: 8.7%, Accuracy: 97.5% |

Evaluation and Mitigation of Matrix Effects in Complex Biological Research Samples

Matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine). wuxiapptec.com It can lead to ion suppression or enhancement, causing inaccurate quantification. The most effective strategy to mitigate matrix effects is the use of a co-eluting SIL-IS. wuxiapptec.com

The evaluation of matrix effects involves comparing the analyte's response in a blank matrix extract that has been spiked post-extraction with the response in a neat solution. researchgate.net To confirm that the SIL-IS is effectively compensating for these effects, an internal standard normalized matrix factor is calculated, and the CV of this factor across at least six different lots of biological matrix should be ≤15%. researchgate.netpuxdesign.cz Studies employing Ticagrelor-d7 have demonstrated that no significant matrix effect was present for either ticagrelor or its metabolites, with matrix effect values falling within a range of 98.3% to 112.3%. researchgate.netresearchgate.net This confirms that Ticagrelor-d7 co-elutes and experiences the same ionization effects as the analyte, effectively correcting for potential quantification errors and ensuring the method's robustness.

Methodological Applications in Preclinical Pharmacokinetic Research

Ticagrelor DP1-d7 is an indispensable tool in preclinical pharmacokinetic (PK) research. Its use as a stable isotope-labeled internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the precise and accurate measurement of Ticagrelor and its metabolites in biological samples from animal models.

Quantification of Ticagrelor and Metabolites in Animal Research Models

In preclinical studies designed to understand the absorption, distribution, metabolism, and excretion (ADME) of Ticagrelor, animal models such as rats and mice are frequently used. sci-hub.sedovepress.com Quantifying the concentration of Ticagrelor and its primary active metabolite, AR-C124910XX, over time in these models is essential. researchgate.net LC-MS/MS methods that employ this compound are the gold standard for this purpose. acanthusresearch.com

Table 2: Example Calibration Curve Data for Ticagrelor Quantification Using this compound

| Ticagrelor Conc. (ng/mL) | This compound Conc. (ng/mL) | Measured Peak Area Ratio (Analyte/IS) | Linearity (r²) |

|---|---|---|---|

| 2.0 | 100 | 0.021 | |

| 5.0 | 100 | 0.052 | |

| 25.0 | 100 | 0.255 | |

| 100.0 | 100 | 1.012 | ≥ 0.99 researchgate.net |

| 500.0 | 100 | 5.089 |

Strategies for Micro-sampling and Limited Volume Bioanalysis in Research Settings

Preclinical research, particularly involving small rodents like mice, presents a significant challenge regarding sample volume. researchgate.net Traditional blood collection methods often require large volumes that necessitate terminal procedures, preventing serial sampling from the same animal and increasing the number of animals required for a study. Micro-sampling techniques have emerged as a solution that aligns with the ethical principles of Replacement, Reduction, and Refinement (the 3Rs). metabolon.com

Dried Blood Spot (DBS) sampling is a prominent micro-sampling strategy that is highly compatible with the use of this compound. nih.gov This technique involves collecting a very small volume of blood (typically 10-50 µL) from a finger or heel prick and spotting it onto a specialized filter card. nih.gov The spots are then dried, and a small disc can be punched out for analysis. nih.gov The high sensitivity of modern LC-MS/MS instruments, made robust by the use of potent internal standards like this compound, enables accurate quantification from these minute samples. researchgate.netresearchgate.net This approach is ideal for pharmacokinetic studies that require frequent sample collection to build a detailed concentration-time profile from a single animal. metabolon.com Validated methods for quantifying Ticagrelor from as little as 25-50 µL of plasma demonstrate the feasibility of limited volume analysis. researchgate.netkoreamed.org The use of DBS and other micro-volume techniques offers considerable logistical benefits, including simplified sample collection, storage, and shipment, making it a powerful tool in preclinical drug development. metabolon.comnih.gov

Table 3: Comparison of Conventional vs. Micro-sampling Bioanalysis

| Parameter | Conventional Sampling (e.g., Cardiac Puncture) | Micro-sampling (e.g., Dried Blood Spot) |

|---|---|---|

| Required Blood Volume | > 200 µL | 10-50 µL nih.gov |

| Procedure Invasiveness | High (often terminal) | Low (minimally invasive finger/tail prick) metabolon.com |

| Animal Welfare | Significant stress; terminal procedure prevents serial sampling. | Reduced stress; allows for serial sampling from the same animal. |

| Sample Processing | Centrifugation to separate plasma; requires cold chain. | Blood spotted directly on card; ambient drying. nih.gov |

| Storage & Shipping | Requires frozen storage (-20°C to -80°C) and shipment on dry ice. | Can be stored and shipped at ambient temperature in a sealed bag with desiccant. nih.gov |

| Biohazard Risk | Higher risk due to liquid samples. | Reduced risk due to dried, contained samples. nih.gov |

Investigations into Ticagrelor Metabolism and Disposition Aided by Deuterium Labeling

Elucidation of Metabolic Pathways Through Stable Isotope Tracing Techniques

Stable isotope tracing, utilizing molecules like Ticagrelor (B1683153) DP1-d7, offers a powerful method for tracking the biotransformation of a drug. The introduction of deuterium (B1214612), a non-radioactive isotope of hydrogen, allows for the precise differentiation of the administered drug and its metabolites from endogenous compounds.

Identification of Phase I and Phase II Metabolic Transformations of Ticagrelor

Ticagrelor undergoes extensive metabolism primarily through the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP3A5 being the major contributors. tandfonline.comhpfb-dgpsa.canih.gov The primary metabolic pathway involves the formation of an active metabolite, AR-C124910XX, and an inactive metabolite, AR-C133913XX. nih.gov The generation of AR-C124910XX is a critical step as it is equipotent to the parent drug. nih.gov

Phase I metabolic transformations of Ticagrelor include N-dealkylation, O-deethylation, and oxidation of the propanol (B110389) side chain. The use of stable isotope-labeled compounds aids in the confident identification of these metabolites in complex biological matrices. Further metabolism via Phase II conjugation reactions, such as glucuronidation, has also been characterized. nih.gov

A proposed metabolic pathway for Ticagrelor, based on preclinical and clinical studies, indicates that the molecule can be metabolized at several sites, including the hydroxyethyl (B10761427) side chain and the difluorophenylcyclopropyl group. bioivt.comresearchgate.net

Differentiation of Parent Drug from Endogenous Compounds and Metabolites Using Deuterated Probes

One of the significant challenges in metabolic studies is distinguishing the administered drug and its metabolites from the myriad of endogenous molecules present in biological samples. Deuterated probes, such as Ticagrelor DP1-d7, serve as invaluable tools in this context. Due to the mass difference between hydrogen and deuterium, this compound and its deuterated metabolites can be clearly distinguished from their unlabeled counterparts and endogenous interferences using mass spectrometry.

Ticagrelor-d7 is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the simultaneous and accurate quantification of Ticagrelor and its active metabolite, AR-C124910XX, in human plasma. This application is crucial for pharmacokinetic studies, enabling precise measurement of drug and metabolite concentrations over time.

In Vitro Metabolic Stability and Enzyme Kinetic Profiling Using this compound

In vitro assays are fundamental to predicting a drug's in vivo metabolic clearance and potential for drug-drug interactions. The use of deuterated analogs like this compound in these assays can provide more accurate and detailed information.

Application in Subcellular Fraction (e.g., Microsomes) and Recombinant Enzyme Assays

Human liver microsomes (HLM), which contain a high concentration of CYP enzymes, are a standard in vitro system for studying drug metabolism. eurofinsdiscovery.com Studies using HLM have been pivotal in understanding the metabolic stability of Ticagrelor. Research on deuterated analogs of Ticagrelor has demonstrated improved metabolic stability in human liver microsomes compared to the parent compound. researchgate.net

Recombinant enzymes, which are individual CYP isoforms expressed in a cellular system, are used for reaction phenotyping to identify the specific enzymes responsible for a drug's metabolism. evotec.comresearchgate.net For Ticagrelor, studies with recombinant CYP enzymes have confirmed that CYP3A4 and CYP3A5 are the primary enzymes responsible for the formation of its major metabolites. nih.gov

Determination of Intrinsic Clearance and Reaction Phenotyping of Metabolizing Enzymes

Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific drug and is a key parameter in predicting in vivo hepatic clearance. nih.govdntb.gov.uayoutube.com In vitro studies using human liver microsomes have been conducted to determine the kinetic parameters of Ticagrelor metabolism.

The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of the active metabolite AR-C124910XX and the inactive metabolite AR-C133913XX have been determined. These values provide insight into the efficiency of the metabolic process.

| Metabolite | Km (μM) | Vmax (pmol/min/mg) |

| AR-C124910XX (Active) | 27.0 | 730 |

| AR-C133913XX (Inactive) | 38.8 | 417 |

Data from in vitro studies using human liver microsomes. nih.gov

Reaction phenotyping studies have further solidified the role of CYP3A4 and CYP3A5 in Ticagrelor's metabolism. nih.gov This information is critical for predicting potential drug-drug interactions, as co-administration of strong CYP3A inducers or inhibitors can significantly alter Ticagrelor's plasma concentrations and, consequently, its efficacy and safety. mdpi.com

Analysis of Deuterium Kinetic Isotope Effects (DKIE) on Metabolic Transformations

The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (DKIE). nih.gov In drug metabolism, a significant primary DKIE can be observed if the cleavage of a carbon-hydrogen bond is the rate-limiting step in the metabolic transformation catalyzed by enzymes like cytochrome P450. nih.gov While the deuteration of drugs is a known strategy to potentially slow down metabolism and improve pharmacokinetic properties, specific studies detailing the quantitative analysis of DKIE on the metabolic transformations of Ticagrelor using this compound are not extensively available in the reviewed literature. Such studies would provide deeper insights into the reaction mechanisms of Ticagrelor's metabolism.

Experimental Designs for DKIE Measurement in Drug Metabolism Research

The deuterium kinetic isotope effect (DKIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a site of enzymatic attack leads to a slowing of the reaction rate. Measuring this effect provides direct evidence about the reaction's mechanism and helps identify which steps are rate-limiting. A typical experimental design to measure the DKIE for a compound like ticagrelor involves in vitro incubation studies followed by sensitive bioanalytical quantification.

The primary goal of the experimental design is to compare the rate of formation of a metabolite from the unlabeled drug (ticagrelor) with the rate from its deuterated counterpart.

Key Components of the Experimental Design:

In Vitro Systems: The most common systems are human liver microsomes (HLMs) or recombinant cytochrome P450 (CYP) enzymes. Since ticagrelor is primarily metabolized by CYP3A4 and CYP3A5, using recombinant forms of these enzymes can provide specific information about their individual contributions. researchgate.netmendeley.comnih.govresearchgate.net HLMs offer a more comprehensive environment, containing a mixture of drug-metabolizing enzymes.

Substrates: The experiment typically uses a 1:1 mixture of unlabeled ticagrelor and a deuterated version, such as a Ticagrelor-d7 analog. The deuterium atoms must be placed at a suspected site of metabolism for a DKIE to be observed. For example, if N-dealkylation is being studied, the label would be on the ethyl group of the side chain.

Incubation: The substrate mixture is incubated with the in vitro system (e.g., HLMs) and necessary cofactors, most notably the NADPH-regenerating system, which is essential for CYP enzyme activity. researchgate.net The reaction is allowed to proceed for a predetermined time, typically within a linear range of metabolite formation, and is then stopped by adding a quenching agent like cold acetonitrile (B52724).

Sample Analysis: The quenched samples are processed, often by protein precipitation followed by centrifugation, and the supernatant is analyzed. researchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high sensitivity and selectivity. researchgate.net It can differentiate between the unlabeled metabolite and its deuterated version based on their mass-to-charge (m/z) ratio. A deuterated internal standard, which could be a compound like this compound, is often added to all samples to ensure the accuracy and precision of the quantification. aptochem.comkcasbio.comresearchgate.net

The table below outlines a representative experimental setup for a DKIE study on ticagrelor metabolism.

| Parameter | Description | Example Condition |

| Enzyme Source | The biological system containing the metabolizing enzymes. | Human Liver Microsomes (HLMs) at 0.5 mg/mL |

| Substrate | The compounds being tested. | 1 µM Ticagrelor and 1 µM Ticagrelor-d7 (1:1 mixture) |

| Cofactor | Molecules required for enzyme function. | NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate) |

| Incubation Time | Duration of the enzymatic reaction. | 10 minutes (within linear rate of formation) |

| Temperature | Optimal temperature for enzyme activity. | 37°C |

| Reaction Quenching | Method to stop the reaction. | Addition of 2 volumes of ice-cold acetonitrile |

| Analytical Method | Technique for quantifying parent drug and metabolites. | LC-MS/MS |

Interpretation of DKIE Data to Elucidate Rate-Limiting Steps and Reaction Mechanisms

The data obtained from the LC-MS/MS analysis—specifically, the ratio of the deuterated versus non-deuterated metabolite—is used to calculate the DKIE value. The DKIE is defined as the rate of reaction of the light isotopologue (kH) divided by the rate of reaction of the heavy isotopologue (kD).

DKIE = kH / kD

The magnitude of the DKIE value provides crucial information about the reaction mechanism.

DKIE ≈ 1 (No Isotope Effect): A value close to 1 indicates that the breaking of the C-H bond at the labeled position is not the rate-limiting step of the metabolic reaction. The slowest step in the reaction sequence likely occurs before the C-H bond cleavage.

For ticagrelor, which is metabolized to its active form AR-C124910XX via N-de-hydroxyethylation, a DKIE study could be designed to probe this specific pathway. nih.govnih.gov By placing deuterium atoms on the hydroxyethyl side chain, researchers could determine if the cleavage of a C-H bond in this group is the rate-limiting step in the formation of this key active metabolite.

The following table presents hypothetical DKIE data for different metabolic pathways of ticagrelor and the interpretation of these results.

| Metabolic Pathway | Deuterium Label Position | Hypothetical DKIE Value | Interpretation |

| N-de-hydroxyethylation | Hydroxyethyl side chain | 3.5 | C-H bond cleavage on the side chain is a rate-limiting step in the formation of the active metabolite, AR-C124910XX. |

| Hydroxylation | Cyclopentyl ring | 1.1 | C-H bond cleavage on the cyclopentyl ring is not the rate-limiting step for this specific hydroxylation reaction. |

| Oxidation | Thioether group | 1.0 | No C-H bond is broken in this reaction, so no primary DKIE is expected. The result confirms the proposed mechanism does not involve C-H cleavage at this position. |

By systematically applying deuterium labeling and interpreting the resulting DKIE data, scientists can construct a detailed map of a drug's metabolic pathways. This knowledge is invaluable for predicting drug-drug interactions, understanding inter-individual variability in drug response, and guiding the design of new drug candidates with improved metabolic profiles. nih.govnih.gov

Broader Research Applications and Future Directions for Deuterated Pharmaceutical Analogues

Role of Ticagrelor (B1683153) DP1-d7 in Mechanistic Pharmacological Research Methodologies

Ticagrelor DP1-d7, a deuterated analogue of the P2Y12 receptor antagonist Ticagrelor, serves as a critical research tool in elucidating the intricate mechanisms of drug action. Its primary utility lies in its ability to act as a stable, non-radioactive tracer in various experimental setups, allowing for precise quantification and differentiation from its non-deuterated counterpart.

Probing Ligand-Receptor Interactions and Cellular Uptake Mechanisms

While specific studies detailing the use of this compound in ligand-receptor binding assays are not extensively documented in publicly available literature, the principles of using deuterated compounds in such research are well-established. In competitive binding assays, a deuterated ligand can be used to compete with the non-deuterated drug for binding to its receptor, in this case, the P2Y12 receptor. nih.govnih.gov By quantifying the displacement of the deuterated ligand, researchers can determine the binding affinity and kinetics of the parent drug. The distinct mass of this compound allows for its precise detection using mass spectrometry, even in the presence of the non-deuterated form.

Similarly, in cellular uptake studies, this compound can be introduced to cell cultures to investigate the mechanisms of its transport across the cell membrane. By analyzing the intracellular and extracellular concentrations of the deuterated compound over time, researchers can gain insights into whether the uptake is an active or passive process and identify the transporters involved. The use of a stable isotope-labeled compound is advantageous as it avoids the complications and safety concerns associated with radiolabeled analogues.

Applications in Investigating Drug Transport and Distribution at a Molecular Level

A significant and well-documented application of this compound is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. pharmaffiliates.com These methods are crucial for the accurate quantification of Ticagrelor and its active metabolite, AR-C124910XX, in biological matrices such as human plasma. researchgate.netwikipedia.org In these assays, a known amount of this compound is added to the biological sample. During analysis, the deuterated standard co-elutes with the non-deuterated drug and its metabolite. Due to their identical chemical properties, they experience similar ionization efficiency in the mass spectrometer. However, their different masses allow for their separate detection. By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately determine the concentration of Ticagrelor and its metabolite in the original sample. This technique is fundamental to pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. nih.gov It corrects for variability in sample preparation and instrument response, leading to highly accurate and precise measurements of drug concentrations. This precision is essential for understanding the distribution of a drug to its site of action and how its concentration changes over time, providing a detailed picture at the molecular level.

Emerging Methodological Advancements in Isotopic Labeling for Drug Research

The field of isotopic labeling is continually evolving, with new methodologies enhancing the precision and scope of pharmaceutical research. These advancements are enabling scientists to probe biological systems with unprecedented detail.

Integration with Advanced Imaging Techniques (e.g., Mass Spectrometry Imaging)

A groundbreaking advancement is the integration of isotopic labeling with mass spectrometry imaging (MSI). MSI allows for the visualization of the spatial distribution of molecules within a tissue sample. By administering a deuterated drug like this compound, researchers can use MSI to map its precise location and concentration within different tissues and even within specific cellular structures. This technique provides invaluable information about drug targeting and accumulation in both target and off-target tissues, offering a visual understanding of pharmacokinetics at a microscopic level.

Challenges and Opportunities in the Application of Deuterated Research Tools

Despite their immense utility, the application of deuterated compounds in research is not without its challenges and opportunities.

One of the primary opportunities lies in leveraging the kinetic isotope effect to improve the metabolic stability of drugs. nih.gov By strategically placing deuterium (B1214612) at sites of metabolic attack, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic profiles. This has led to the development of "deuterated drugs" where the deuterium is part of the active pharmaceutical ingredient itself. rug.nldrugbank.com

However, a significant challenge is the potential for "metabolic switching." When one metabolic pathway is slowed by deuteration, the drug may be metabolized through alternative pathways that were previously minor. This can lead to the formation of unexpected metabolites, which may have different pharmacological or toxicological properties. Therefore, a thorough investigation of the metabolic fate of any deuterated compound is crucial.

Another challenge is the cost and complexity of synthesizing deuterated compounds, although as mentioned, novel synthetic methods are beginning to address this issue. Furthermore, the interpretation of data from studies using deuterated compounds requires careful consideration of the potential for isotopic effects on pharmacological activity, although in most cases, these effects are minimal.

The opportunities presented by deuterated research tools like this compound are vast. They provide a non-radioactive and highly sensitive means to study the fundamental processes of drug action, from receptor binding to whole-body distribution. As analytical techniques and synthetic methodologies continue to advance, the role of deuterated compounds in mechanistic pharmacological research is set to expand, offering deeper insights into the development of safer and more effective medicines.

Data Tables

Table 1: Applications of this compound in Pharmacological Research

| Research Area | Specific Application | Technique |

| Pharmacokinetics | Internal Standard for Quantification | LC-MS/MS |

| Drug Distribution | Tracing Drug in Biological Matrices | LC-MS/MS |

Table 2: Comparison of C-H and C-D Bond Properties

| Property | Carbon-Hydrogen (C-H) | Carbon-Deuterium (C-D) | Implication |

| Bond Energy | Lower | Higher | Slower rate of metabolic cleavage for C-D bonds |

| Vibrational Frequency | Higher | Lower | Contributes to the kinetic isotope effect |

Compound List

Analytical Challenges in Complex Biological Matrices and High-Throughput Screening

The quantitative analysis of drug metabolites in complex biological matrices like plasma, urine, and tissues is fraught with challenges. These matrices contain a multitude of endogenous compounds that can interfere with the accurate measurement of the analyte of interest. Deuterated analogues, such as this compound, are instrumental in overcoming these hurdles, particularly in the context of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

One of the primary challenges in bioanalysis is the matrix effect , where co-eluting endogenous components can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of a Ticagrelor metabolite, is the gold standard to compensate for these effects. Ideally, a SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects, thereby ensuring accurate correction. However, a potential complication can arise from chromatographic separation between the deuterated standard and the non-deuterated analyte. This separation can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of the results.

Another consideration is the stability of the deuterium label . While C-D bonds are generally stronger than C-H bonds, there is a possibility of back-exchange, where the deuterium atom is replaced by a proton from the surrounding matrix or solvent. This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the analyte concentration, resulting in quantification errors. Careful selection of the deuteration position within the molecule is crucial to minimize this risk.

In the realm of high-throughput screening (HTS) , deuterated compounds are also finding utility. HTS involves the rapid testing of large numbers of compounds to identify those with desired biological activity. The use of stable isotope labeling in HTS assays can significantly enhance sensitivity and specificity. For instance, in assays designed to identify reactive metabolites, a mixture of a natural compound and its stable-isotope labeled counterpart can be used. Any metabolite that reacts will form both light and heavy conjugates, creating a distinct mass difference that simplifies data analysis and accelerates the identification of potential hits.

| Analytical Challenge | Description | Role of Deuterated Analogues (e.g., this compound) | Potential Complications |

|---|---|---|---|

| Matrix Effect | Interference from endogenous components in biological samples affecting analyte ionization. | Serve as ideal internal standards to compensate for ion suppression or enhancement. | Chromatographic separation from the analyte leading to differential matrix effects. |

| Quantification Accuracy | Ensuring the measured concentration reflects the true concentration in the sample. | Co-elution with the analyte allows for reliable correction of variability in sample preparation and instrument response. | Isotopic instability (back-exchange) can lead to inaccurate quantification. |

| High-Throughput Screening (HTS) | Rapidly screening large libraries of compounds for biological activity. | Enhances sensitivity and specificity in certain assays by creating unique mass signatures for reaction products. | Cost and availability of a wide range of deuterated compounds for large screening libraries. |

Potential for Deuterated Analogues in Systems Pharmacology and Multi-Omics Research

The future applications of deuterated pharmaceutical analogues like this compound extend into the sophisticated domains of systems pharmacology and multi-omics research. These fields aim to understand the complex interactions of drugs with biological systems on a global scale, integrating data from genomics, proteomics, and metabolomics.

In systems pharmacology , deuterated compounds can be used as tracers to delineate the metabolic fate of a drug and its impact on various biochemical pathways. By administering a deuterated version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. This is particularly valuable for understanding the formation of metabolites and their subsequent biological activities or toxicities. The kinetic isotope effect (KIE), where the heavier deuterium atom can slow down metabolic reactions at the site of substitution, can be strategically employed to investigate the rate-limiting steps in a drug's metabolism. fiveable.menih.gov This information is critical for building predictive pharmacological models.

Multi-omics research stands to benefit significantly from the use of deuterated analogues. In metabolomics, stable isotope labeling is a powerful technique for tracing the flow of atoms through metabolic networks, a field known as fluxomics. creative-proteomics.compharmiweb.com For example, by introducing a deuterated substrate, researchers can follow its conversion into various metabolites, providing a dynamic view of cellular metabolism and how it is perturbed by a drug. This approach allows for the precise measurement of metabolic fluxes and the identification of drug targets and off-target effects. creative-proteomics.compharmiweb.com

Similarly, in proteomics, stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) are used for quantitative analysis of protein expression. While not directly involving deuterated drugs, the principles of using stable isotopes to differentiate between different cellular states are analogous. The application of deuterated compounds in these fields can help to elucidate the complex interplay between a drug, its metabolites, and the broader biological network. nih.gov The recent integration of stable isotope tracing into proteomics and metabolomics is considered the next frontier in "OMICS" research, overcoming the limitations of static measurements and providing insights into individual protein turnover and metabolite flux. nih.gov

| Research Field | Application of Deuterated Analogues (e.g., this compound) | Key Insights Gained |

|---|---|---|

| Systems Pharmacology | Metabolic tracers to study drug ADME and the kinetic isotope effect to probe metabolic pathways. fiveable.menih.gov | Understanding of drug disposition, metabolite formation, and the impact on biochemical networks. |

| Metabolomics (Fluxomics) | Tracing the flow of atoms through metabolic pathways following drug administration. creative-proteomics.compharmiweb.com | Dynamic view of cellular metabolism, identification of drug targets, and off-target effects. creative-proteomics.compharmiweb.com |

| Multi-Omics Integration | Providing a tool to link drug metabolism with changes in the proteome and metabolome. | A holistic understanding of a drug's mechanism of action and its system-wide effects. |

Q & A

Q. Basic Research Focus

- Synthesis : Use isotopic labeling protocols (e.g., deuterium incorporation at position DP1-d7) with detailed reaction conditions (temperature, solvent purity, catalyst ratios). Validate intermediates via HPLC-MS and NMR spectroscopy .

- Characterization : Employ high-resolution mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR to confirm structural integrity. Purity thresholds (>98%) should be verified using dual-column HPLC with orthogonal mobile phases .

- Reproducibility : Document batch-specific variables (e.g., deuterium source purity, reaction kinetics) in supplementary materials to enable replication .

How can researchers address discrepancies in reported pharmacokinetic (PK) data for this compound across preclinical models?

Q. Advanced Research Focus

- Data Contradiction Analysis :

- Variable Control : Standardize administration routes (oral vs. intravenous) and fasting states to minimize confounding factors. Use species-specific cytochrome P450 activity profiles to contextualize metabolic differences .

- Statistical Harmonization : Apply mixed-effects modeling to account for inter-study variability. Validate findings via bootstrap resampling to assess robustness .

- Meta-Analysis : Aggregate datasets from public repositories (e.g., ChEMBL, PubChem) using PRISMA guidelines to identify methodological outliers .

What theoretical frameworks guide the investigation of this compound’s mechanism of action in platelet inhibition?

Q. Basic Research Focus

- Receptor Binding Dynamics : Use molecular docking simulations (e.g., AutoDock Vina) to map interactions between this compound and the P2Y12 receptor’s active site. Cross-validate with surface plasmon resonance (SPR) for affinity measurements .

- Signal Transduction Pathways : Apply systems biology models (e.g., COPASI) to quantify adenosine diphosphate (ADP)-mediated platelet activation thresholds under varying drug concentrations .

How should researchers design in vitro-in vivo correlation (IVIVC) studies for this compound to optimize translational relevance?

Q. Advanced Research Focus

- Experimental Design :

- In Vitro : Simulate gastric pH gradients (1.5–7.4) to assess dissolution stability. Use Caco-2 cell monolayers to predict intestinal permeability .

- In Vivo : Employ crossover pharmacokinetic studies in murine models with genetically modified P2Y12 receptors to isolate target-mediated effects .

- Validation : Apply Hill coefficients to correlate receptor occupancy (%) with antiplatelet efficacy metrics (e.g., light transmission aggregometry) .

What ethical and methodological considerations are critical when publishing contradictory data on this compound’s off-target effects?

Q. Advanced Research Focus

- Ethical Reporting : Disclose all raw datasets (including negative results) in FAIR-aligned repositories to prevent publication bias. Use STROBE or ARRIVE checklists for transparency .

- Methodological Rigor :

How can computational models improve the prediction of this compound’s metabolite stability in hepatic impairment populations?

Q. Advanced Research Focus

- Pharmacokinetic Modeling :

- Physiologically Based (PBPK) : Integrate hepatic blood flow rates and CYP3A4/5 polymorphism data (e.g., CYP3A5 expresser status) using Simcyp or GastroPlus .

- Machine Learning : Train random forest classifiers on metabolomics datasets to identify predictors of metabolite accumulation (e.g., glutathione adducts) .

- Validation : Compare simulated AUC0-∞ values against clinical trial data from hepatically impaired cohorts .

What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical trials?

Q. Basic Research Focus

- Process Optimization :

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via factorial design experiments (e.g., pressure, temperature, stirring rate) .

- Analytical Controls : Implement real-time PAT (Process Analytical Technology) tools like Raman spectroscopy for in-line deuterium enrichment monitoring .

- Documentation : Adhere to ICH Q11 guidelines for regulatory-grade batch records, including deviation logs .

How do researchers validate the selectivity of this compound in complex biological matrices during untargeted metabolomic studies?

Q. Advanced Research Focus

- Methodology :

- Data Analysis : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to isolate drug-related spectral features from background noise .

What statistical approaches are optimal for analyzing dose-dependent adverse event correlations in this compound trials?

Q. Advanced Research Focus

- Analysis Framework :

- Ethical Safeguards : Predefine stopping rules via independent DSMBs (Data Safety Monitoring Boards) .

How can researchers integrate this compound’s pharmacodynamic data into multiscale models of platelet aggregation?

Q. Advanced Research Focus

- Model Development :

- Validation : Compare predicted vs. observed inhibition rates in ex vivo whole-blood assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.